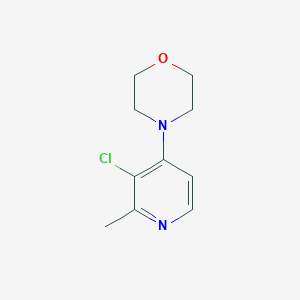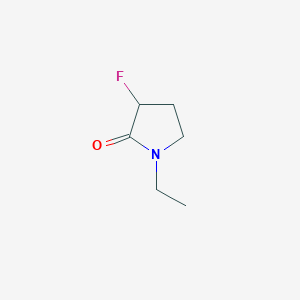
Holmium(III)acetatetetrahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Holmium(III)acetatetetrahydrate is a coordination compound with the chemical formula (CH₃CO₂)₃Ho·4H₂O. It is a rare earth metal acetate, where holmium is in the +3 oxidation state. This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Holmium(III)acetatetetrahydrate can be synthesized by dissolving holmium oxide (Ho₂O₃) in hot acetic acid. The reaction proceeds as follows: [ \text{Ho}_2\text{O}_3 + 6 \text{CH}_3\text{CO}_2\text{H} \rightarrow 2 \text{Ho}(\text{CH}_3\text{CO}_2)_3 + 3 \text{H}_2\text{O} ] When the solution is maintained at a pH of 4, the tetrahydrate form of holmium acetate is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves similar methods but on a larger scale. The process includes the careful control of reaction conditions to ensure the purity and yield of the compound. The hydrated form is typically obtained by crystallization from the reaction mixture .
Analyse Chemischer Reaktionen
Types of Reactions: Holmium(III)acetatetetrahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Holmium in the +3 oxidation state can participate in redox reactions, although it is relatively stable in this state.
Substitution Reactions: The acetate ligands can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents can oxidize holmium(III) to higher oxidation states, although this is less common.
Substitution: Ligands such as phosphates or nitrates can replace acetate under appropriate conditions.
Major Products:
Oxidation: Higher oxidation state compounds of holmium.
Substitution: Holmium complexes with different ligands, such as holmium phosphate or holmium nitrate.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which holmium(III)acetatetetrahydrate exerts its effects involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
Holmium(III)acetatetetrahydrate can be compared with other rare earth metal acetates:
Eigenschaften
Molekularformel |
C6H17HoO10 |
|---|---|
Molekulargewicht |
414.12 g/mol |
IUPAC-Name |
holmium(3+);triacetate;tetrahydrate |
InChI |
InChI=1S/3C2H4O2.Ho.4H2O/c3*1-2(3)4;;;;;/h3*1H3,(H,3,4);;4*1H2/q;;;+3;;;;/p-3 |
InChI-Schlüssel |
AHJORHVLAPIWEO-UHFFFAOYSA-K |
Kanonische SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Ho+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Methylfuro[3,4-d]pyrimidine-5,7-dione](/img/structure/B13109492.png)


![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-c]pyrimidine-7-carboxamide](/img/structure/B13109519.png)

![3-Oxa-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester](/img/structure/B13109525.png)




